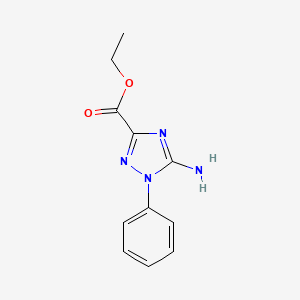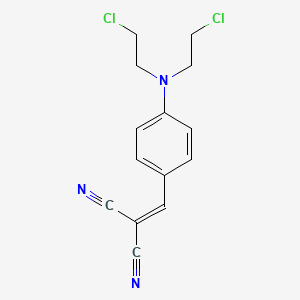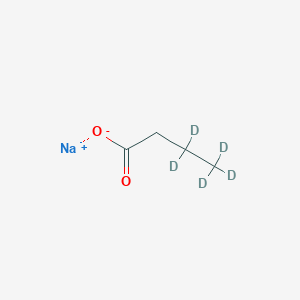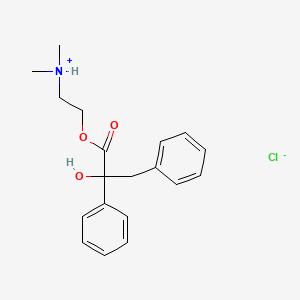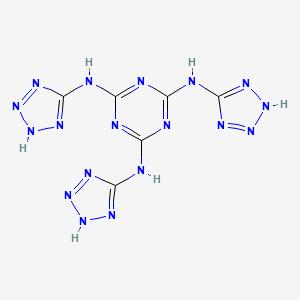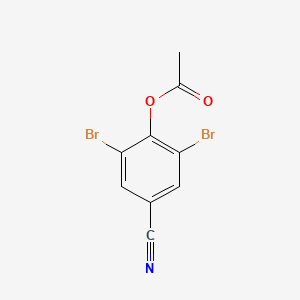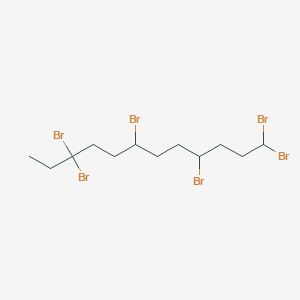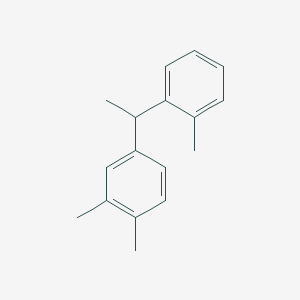
1,1,4,7,10,10-Hexabromododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,7,10,10-Hexabromododecane is a brominated organic compound with the molecular formula C12H18Br6 It is a derivative of dodecane, where six hydrogen atoms are replaced by bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,4,7,10,10-Hexabromododecane can be synthesized through the bromination of dodecane. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dodecane molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous bromination in a reactor, with careful monitoring of temperature and bromine concentration to achieve high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,4,7,10,10-Hexabromododecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Elimination Reactions: Under certain conditions, elimination of hydrogen bromide (HBr) can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Substitution: Formation of alkyl halides or other substituted derivatives.
Reduction: Formation of partially brominated dodecanes.
Elimination: Formation of dodecenes or other alkenes.
Wissenschaftliche Forschungsanwendungen
1,1,4,7,10,10-Hexabromododecane has several scientific research applications:
Flame Retardants: Due to its high bromine content, it is used as an additive in polymers to enhance flame retardancy.
Material Science: It is studied for its potential use in the synthesis of advanced materials with specific properties.
Environmental Studies: Research on its environmental impact and degradation pathways is ongoing, given its persistence and potential bioaccumulation.
Wirkmechanismus
The mechanism by which 1,1,4,7,10,10-Hexabromododecane exerts its effects is primarily through the release of bromine radicals upon heating. These radicals interfere with the combustion process, thereby inhibiting the spread of flames. The molecular targets include the reactive intermediates in the combustion reaction, effectively quenching the flame propagation.
Vergleich Mit ähnlichen Verbindungen
1-Bromododecane: A mono-brominated derivative of dodecane, used as an alkylating agent.
1,4,7,10-Tetrabromododecane: A tetra-brominated derivative with similar applications in flame retardancy.
1,1,4,7,10,10-Hexachlorododecane: A chlorinated analogue with different reactivity and applications.
Uniqueness: 1,1,4,7,10,10-Hexabromododecane is unique due to its high degree of bromination, which imparts superior flame retardant properties compared to its less brominated counterparts. Its specific substitution pattern also influences its reactivity and applications in material science.
Eigenschaften
CAS-Nummer |
2731-63-7 |
|---|---|
Molekularformel |
C12H20Br6 |
Molekulargewicht |
643.7 g/mol |
IUPAC-Name |
1,1,4,7,10,10-hexabromododecane |
InChI |
InChI=1S/C12H20Br6/c1-2-12(17,18)8-7-10(14)4-3-9(13)5-6-11(15)16/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
DQYHBUIHXMLXFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(CCC(CCC(Br)Br)Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
